N-Hydroxy-2-nitrobenzenesulfonamide
Overview
Description
N-Hydroxy-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S It is characterized by the presence of a nitro group, a sulfonamide group, and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-nitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide followed by hydroxylation. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group into the benzenesulfonamide structure. The hydroxylation step can be achieved using hydroxylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonamide derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonamide derivatives with varying degrees of oxidation.
Reduction: Amino-substituted benzenesulfonamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as pH regulation and cell proliferation . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.
Comparison with Similar Compounds
- 2-Nitrobenzenesulfonamide
- 4-Nitrobenzenesulfonamide
- N-Hydroxybenzenesulfonamide
Comparison: N-Hydroxy-2-nitrobenzenesulfonamide is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, the hydroxy group in this compound enhances its potential as an enzyme inhibitor and its solubility in aqueous environments .
Properties
IUPAC Name |
N-hydroxy-2-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c9-7-14(12,13)6-4-2-1-3-5(6)8(10)11/h1-4,7,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRGZNIXJYUKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635312 | |
Record name | N-Hydroxy-2-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217463-52-0 | |
Record name | N-Hydroxy-2-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.